N-{3-[(E)-morpholin-4-yldiazenyl]phenyl}acetamide
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Overview
Description
N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide is an organic compound that belongs to the class of cinnamic acids and derivatives. This compound is characterized by the presence of a morpholine ring and a diazenyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide typically involves the reaction of 3-nitroaniline with morpholine in the presence of a reducing agent to form the corresponding diazenyl derivative. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific step
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Amines
Substitution Products: Halogenated or alkylated phenyl derivatives
Scientific Research Applications
N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}propionamide
- N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}butyramide
Uniqueness
N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamide group differentiates it from its propionamide and butyramide analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.
This comprehensive overview highlights the significance of N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide in various scientific domains
Properties
Molecular Formula |
C12H16N4O2 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[3-(morpholin-4-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-10(17)13-11-3-2-4-12(9-11)14-15-16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H,13,17) |
InChI Key |
OCFQOHGZPRTQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=NN2CCOCC2 |
Origin of Product |
United States |
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